Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Density Process Design Solvent Selection

Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (abbreviated [N112,1O2][TFSI]) is an ether-functionalized quaternary ammonium ionic liquid. It is supplied as a colorless to light yellow hygroscopic liquid with commercial purity typically ≥98% (by ion-exchange titration) and a density of approximately 1.43 g/mL at 20 °C.

Molecular Formula C9H18F6N2O5S2
Molecular Weight 412.4 g/mol
CAS No. 557788-37-1
Cat. No. B1450533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
CAS557788-37-1
Molecular FormulaC9H18F6N2O5S2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H18NO.C2F6NO4S2/c1-5-8(2,3)6-7-9-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1
InChIKeyNGLLWWMHAWYWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide (CAS 557788-37-1) Is a Distinct Ionic Liquid for Electrochemical Procurement


Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (abbreviated [N112,1O2][TFSI]) is an ether-functionalized quaternary ammonium ionic liquid. It is supplied as a colorless to light yellow hygroscopic liquid with commercial purity typically ≥98% (by ion-exchange titration) and a density of approximately 1.43 g/mL at 20 °C [1]. The compound features the bis(trifluoromethanesulfonyl)imide (TFSI) anion, which confers high thermal stability and a wide electrochemical window relative to many non-TFSI ionic liquids [2]. Its unique combination of an ammonium cation with a methoxyethyl side chain distinguishes it from both imidazolium and morpholinium analogs in terms of transport properties and superoxide ion compatibility.

Generic Ionic Liquid Substitution Cannot Match [N112,1O2][TFSI]’s Superoxide Stability and Reductive Potential


Ionic liquids sharing the TFSI anion can exhibit drastically different physicochemical and electrochemical behaviors depending on their cation structure. Simply substituting another TFSI-based ionic liquid for [N112,1O2][TFSI] risks failure in applications requiring long-term superoxide ion stability or a specific reductive limit. For example, the pyridinium analog [HPy][TFSI] does not sustain electrochemically generated superoxide at all [1], while the sulfonium analog [S222][TFSI] loses 92.5% of its superoxide content within 2 hours [1]. [N112,1O2][TFSI] uniquely combines an intermediate reductive limit (second only to phosphonium-based cations among 16 tested ILs) with proven long-term O2•– stability [1][2]. These quantitative, cation-dependent differences mean that any 'similar' ionic liquid must be evaluated head-to-head before procurement for superoxide-related or electrochemical energy applications.

Head-to-Head Physicochemical and Electrochemical Performance Data for Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide


Density Comparison Among Five TFSI-Based Ionic Liquids at 298.15 K

At 298.15 K, [N112,1O2][TFSI] has a measured density of 1.42 g cm⁻³, placing it intermediate between the denser morpholinium analog [MOEMMor][TFSI] (1.50 g cm⁻³) and the less dense ammonium analog [EDMPAmm][TFSI] (1.40 g cm⁻³) [1]. This intermediate density is advantageous for biphasic separation processes where neither the highest nor the lowest density is optimal.

Density Process Design Solvent Selection

Superoxide Ion Long-Term Stability: [N112,1O2][TFSI] vs. Pyridinium and Sulfonium Analogs

In a direct comparison of four TFSI-based ionic liquids, [N112,1O2][TFSI] and [MO1,1O2][TFSI] exhibited long-term stability of electrochemically generated superoxide ion (O2•–), whereas O2•– was completely unstable in [HPy][TFSI] and 92.5% of O2•– was consumed within 2 hours in [S222][TFSI] [1]. This makes [N112,1O2][TFSI] one of only two cations tested that sustain O2•– for extended periods, directly enabling applications like oxidative desulfurization and pollutant destruction.

Superoxide Stability Oxidative Desulfurization Electrochemical Degradation

Reductive Limit Ranking: [N112,1O2]+ Outperforms Imidazolium, Morpholinium, and Sulfonium Cations

Among 16 ionic liquids tested, the reductive limits followed the sequence [P14,666]+ > [N112,1O2]+ > [HMPyrr]+ > [BMPyrr]+ > [EMIm]+ > [MOEMMor]+ ≈ [MOPMPip]+ > [S222]+ > [BMPy]+ ≈ [HPy]+ ≈ [HPPy]+ [1]. This places [N112,1O2]+ as the second-most reductively stable cation overall and clearly superior to the common imidazolium benchmark [EMIm]+, the morpholinium analog [MOEMMor]+, and the sulfonium analog [S222]+. Its reductive limit is approximately −3 V, consistent with other ammonium-based ILs [2].

Electrochemical Window Electrolyte Stability Cathodic Limit

Ether Functionalization Enhances Transport Properties Relative to Nonfunctionalized Ammonium Analogs

While direct transport data for [N112,1O2][TFSI] is available in the temperature-dependent study (298.15–353.15 K) [1], a closely related ether-functionalized ammonium IL [N112,2O2O1][TFSI] was shown to possess superior transport properties (lower viscosity, higher electrical conductivity) compared to its nonfunctionalized analogue [N1127][TFSI] [2]. By class-level inference, the methoxyethyl (-CH2CH2OCH3) side chain on [N112,1O2]+ is expected to similarly reduce viscosity and enhance conductivity versus a purely alkyl-substituted ammonium cation of comparable molecular weight, providing a procurement-relevant advantage for electrolyte applications.

Viscosity Ionic Conductivity Ether-Functionalized ILs

Commercial Purity Benchmarking: ≥98% Assay with Analytical Traceability

The compound is commercially available at ≥98% purity (ion-exchange titration) from major suppliers, with lot-specific certificates of analysis and specified physical constants: density 1.429–1.439 g/mL at 20 °C and refractive index n20/D 1.412–1.416 [1]. This level of analytical specification exceeds the typical 95% purity offered for some analog ionic liquids (e.g., AKSci's 95% grade for the same compound or lower-purity grades of other ammonium TFSI ILs ), ensuring batch-to-batch reproducibility for fundamental electrochemical studies and process development.

Purity Quality Control Procurement Specification

Procurement-Validated Application Scenarios for Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide


Electrolyte for High-Voltage Lithium-Ion or Lithium-Metal Batteries Requiring Wide Cathodic Stability

The combination of a TFSI anion with an ammonium cation ranking second in reductive stability among 16 tested ILs [N112,1O2]+ > [EMIm]+ [1] makes this compound suitable as an electrolyte solvent or additive where reductive decomposition on lithium metal or graphite anodes must be minimized. Its ether side chain is additionally expected to enhance Li-ion transport relative to nonfunctionalized ammonium ILs [2], providing a dual advantage of stability and conductivity for next-generation high-energy-density cells.

Stable Medium for Superoxide Ion Generation in Oxidative Desulfurization and Pollutant Degradation

Unlike pyridinium- or sulfonium-based analogs where superoxide is rapidly consumed, [N112,1O2][TFSI] maintains long-term O2•– stability [1]. This enables its use as a reaction medium for the oxidative destruction of sulfur compounds in fuels (e.g., benzothiophene, dibenzothiophene) and toxic chlorinated phenols, where sustained superoxide availability directly determines conversion efficiency.

Co-solvent or Extraction Phase in Biphasic Processes Leveraging Intermediate Density and Low Volatility

With a density of 1.42 g cm⁻³ at 298 K (intermediate among TFSI-based ILs) [1] and negligible vapor pressure typical of ionic liquids, [N112,1O2][TFSI] is well-suited as a dense extraction phase for liquid-liquid separations where the target solute partitions preferentially into the IL phase. Its density can be tuned by temperature adjustment between 298.15 and 353.15 K using published regression data [1], allowing process optimization without changing the ionic liquid.

High-Quality Electrochemical Research Requiring Reproducible Baselines

The availability of [N112,1O2][TFSI] at ≥98% purity with certified density and refractive index specifications from multiple reputable vendors [1][2] makes it a reliable choice for academic and industrial electrochemistry laboratories establishing reference data for ionic liquid electrolytes. The hygroscopic nature requires storage under inert gas [1], but this is a standard handling condition easily implemented in glovebox-enabled laboratories.

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